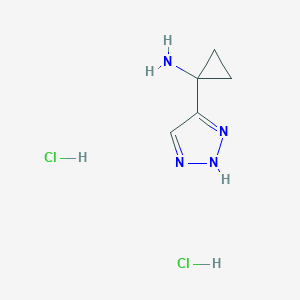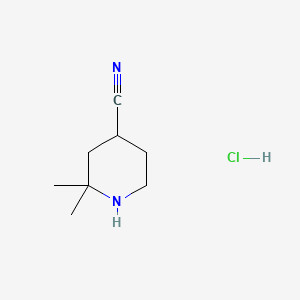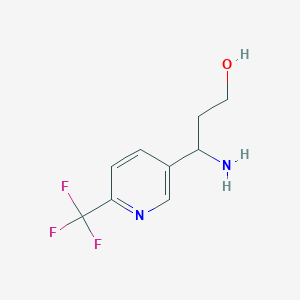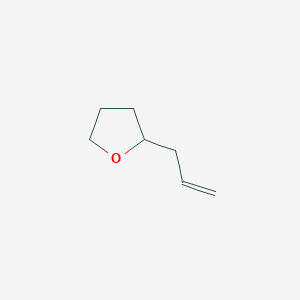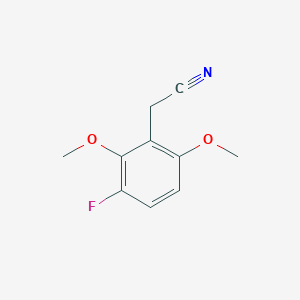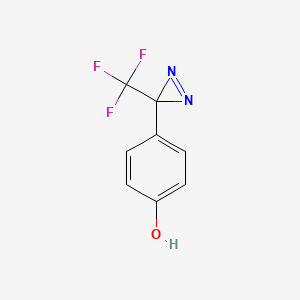![molecular formula C10H11ClO B13584072 Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy- CAS No. 61503-39-7](/img/structure/B13584072.png)
Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloroprop-1-en-2-yl)-4-methoxybenzene is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, featuring a methoxy group (-OCH3) and a chloropropenyl group (-CH2CH=CHCl) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloroprop-1-en-2-yl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by an elimination reaction to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloroprop-1-en-2-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloropropenyl group can be reduced to form a propyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed:
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 1-(3-propyl)-4-methoxybenzene.
Substitution: 1-(3-azidoprop-1-en-2-yl)-4-methoxybenzene or 1-(3-thioprop-1-en-2-yl)-4-methoxybenzene.
Applications De Recherche Scientifique
1-(3-Chloroprop-1-en-2-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(3-chloroprop-1-en-2-yl)-4-methoxybenzene depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation pathways.
Comparaison Avec Des Composés Similaires
1-(3-chloroprop-1-en-2-yl)benzene: Lacks the methoxy group, which may affect its reactivity and applications.
4-methoxybenzyl chloride: Lacks the propenyl group, leading to different chemical properties and uses.
1-(3-bromoprop-1-en-2-yl)-4-methoxybenzene: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
Uniqueness: 1-(3-Chloroprop-1-en-2-yl)-4-methoxybenzene is unique due to the presence of both the methoxy and chloropropenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and exploration of various biological activities.
Propriétés
Numéro CAS |
61503-39-7 |
|---|---|
Formule moléculaire |
C10H11ClO |
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
1-(3-chloroprop-1-en-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C10H11ClO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3 |
Clé InChI |
LTAWOYTYUSRDPX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


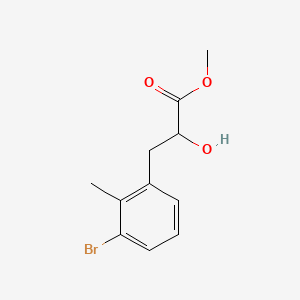
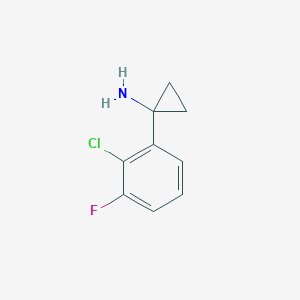
![4-Azaspiro[2.5]octan-7-amine](/img/structure/B13584000.png)
![tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate hydrochloride](/img/structure/B13584005.png)
![Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13584017.png)
